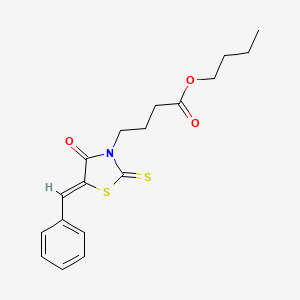

(Z)-butyl 4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoate

Description

Properties

IUPAC Name |

butyl 4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S2/c1-2-3-12-22-16(20)10-7-11-19-17(21)15(24-18(19)23)13-14-8-5-4-6-9-14/h4-6,8-9,13H,2-3,7,10-12H2,1H3/b15-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISRVKVPJRCOROF-SQFISAMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CCCN1C(=O)C(=CC2=CC=CC=C2)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)CCCN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-butyl 4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoate typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting an appropriate aldehyde with rhodanine-3-acetic acid in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like piperidine to facilitate the condensation process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-butyl 4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxothiazolidinone ring can be modified by introducing different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of modified thiazolidinone derivatives with different functional groups.

Scientific Research Applications

(Z)-butyl 4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoate has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: Research has shown that thiazolidinone derivatives, including this compound, exhibit antimicrobial, antifungal, and anticancer activities. They are being investigated for their potential use in developing new therapeutic agents.

Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (Z)-butyl 4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as aldose reductase, which is involved in the development of diabetic complications . Additionally, its antimicrobial and antifungal activities are attributed to its ability to disrupt the cell membrane integrity of microorganisms, leading to cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ester-Functionalized Thiazolidinones

The target compound shares structural motifs with other ester-containing thiazolidinones. For example:

- Methyl 4-(3,4-dihydroxyphenyl)butanoate (D2): This analog lacks the thiazolidinone core but retains the esterified butanoate chain. It exhibits lower molecular weight (C₁₁H₁₄O₄, [M + H]⁺ = 211.10) and reduced steric bulk compared to the target compound, which may limit its membrane permeability .

- The target compound’s thioxothiazolidinone core, however, provides unique hydrogen-bonding and redox properties due to the sulfur atom .

Table 1: Key Structural and Physicochemical Differences

Butanoate Esters in Non-Thiazolidinone Systems

Simple butanoate esters, such as butyl butanoate (CAS 109-21-7), are industrially relevant for their use as solvents or flavoring agents. These lack the thiazolidinone heterocycle and benzylidene group, resulting in vastly different applications. For instance:

- Ethyl butanoate: Smaller ester group (ethyl vs. butyl) reduces hydrophobicity, favoring rapid metabolic clearance compared to the target compound’s extended half-life .

Heterocyclic Analogues with Bioactive Moieties

- I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate): The isoxazole ring in I-6373 contributes to kinase inhibition, while the thioxothiazolidinone in the target compound may target enzymes like aldose reductase or PPAR-γ .

- Methyl 4-(3,4-bis(benzyloxy)phenyl)butanoate (D3): Benzyl-protected catechol groups in D3 improve stability but reduce bioavailability compared to the target compound’s unprotected benzylidene group .

Research Findings and Implications

- Synthetic Challenges : The target compound’s Z-configuration at the benzylidene double bond requires precise stereochemical control during synthesis, unlike simpler esters like D2 or D3 .

- Biological Activity: Thioxothiazolidinones demonstrate superior inhibition of bacterial enoyl-ACP reductase (FabI) compared to pyridazine-based analogs (e.g., I-6230), attributed to sulfur’s electron-withdrawing effects .

- Solubility and Bioavailability : The butyl ester in the target compound balances lipophilicity for cell penetration, whereas methyl esters (e.g., D2) may require prodrug strategies for efficacy .

Biological Activity

(Z)-butyl 4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoate is a synthetic compound belonging to the thiazolidinone family, characterized by its unique structural features and potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR), supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a thioxothiazolidinone ring system with a benzylidene substituent, which influences its biological properties. The molecular formula is with a molecular weight of approximately 351.47 g/mol.

Antimicrobial Activity

Research indicates that derivatives of thiazolidinones exhibit significant antimicrobial properties. A study on similar compounds, particularly 5-benzylidene-4-oxazolidinones, demonstrated potent inhibition of biofilm formation in Methicillin-resistant Staphylococcus aureus (MRSA), with IC50 values as low as 0.78 μM. These compounds inhibited biofilm formation by up to 89% and were effective in dispersing pre-formed biofilms .

| Compound | Biofilm Inhibition IC50 (μM) | Biofilm Dispersion IC50 (μM) |

|---|---|---|

| This compound | TBD | TBD |

| 5-benzylidene-4-oxazolidinone | 0.78 | 4.7 |

The mechanism by which these compounds exert their antimicrobial effects is not fully elucidated but appears to involve disruption of bacterial cell wall integrity and inhibition of essential bacterial processes such as biofilm formation. The presence of electron-withdrawing groups on the benzylidene moiety has been correlated with increased antibiofilm potency .

Structure-Activity Relationship (SAR)

The SAR studies indicate that variations in the alkyl chain length and substituents on the thiazolidinone core can significantly influence the biological activity of these compounds. For instance, the introduction of halogenated groups or modifications to the benzylidene moiety can enhance antimicrobial efficacy .

Case Studies

- Study on Antifungal Activity : A systematic evaluation of thiazolidine derivatives highlighted their potential as antifungal agents. Compounds similar to this compound demonstrated activity against various fungal strains, suggesting a broad-spectrum antifungal potential .

- Biofilm Disruption in Clinical Isolates : In clinical settings, compounds derived from the thiazolidinone class have shown effectiveness against biofilms formed by resistant strains, indicating their potential as therapeutic agents for chronic infections .

Q & A

Q. What are the key synthetic challenges in preparing (Z)-butyl 4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoate, and how can reaction conditions be optimized?

The synthesis involves multi-step routes, including cyclocondensation of thiosemicarbazides with substituted benzaldehydes and subsequent alkylation. Key challenges include maintaining stereochemical integrity (Z-configuration) and minimizing side reactions like over-oxidation of the thioxo group. Optimization strategies:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Catalysts : Use of piperidine or acetic acid as catalysts enhances cyclization efficiency .

- Temperature control : Reactions performed at 60–80°C yield higher purity (confirmed via HPLC >95%) .

- Characterization : NMR (¹H/¹³C) and FT-IR validate the Z-configuration and thioxo group retention .

Q. How can researchers confirm the stereochemical configuration and purity of this compound?

- X-ray crystallography : Resolves Z/E isomerism by analyzing benzylidene moiety orientation .

- HPLC-MS : Quantifies purity (>98%) and detects trace impurities (e.g., oxidized thioxo groups) .

- Spectroscopic techniques :

- ¹H NMR: Doublet peaks at δ 7.2–7.8 ppm confirm benzylidene aromatic protons .

- FT-IR: Absorption bands at 1680 cm⁻¹ (C=O) and 1220 cm⁻¹ (C=S) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzylidene ring) influence bioactivity?

A comparative study of analogs reveals structure-activity relationships (SAR):

Methodological Insight : Computational docking (AutoDock Vina) predicts interactions with biological targets (e.g., fungal CYP51) .

Q. How can conflicting data on antioxidant vs. pro-oxidant effects be resolved?

Contradictory results arise from assay conditions:

- Pro-oxidant activity : Observed at high concentrations (>50 μM) in DPPH assays due to thiyl radical formation .

- Antioxidant activity : Dominates at <20 μM via thiol-mediated ROS scavenging (confirmed by ESR spectroscopy) .

Recommendation : Use multiple assays (e.g., ORAC, TBARS) and control redox conditions (e.g., anaerobic vs. aerobic) .

Q. What experimental approaches elucidate the compound’s mechanism of action in cancer models?

- Target identification : SPR screening identifies binding to tubulin (KD = 3.2 nM) and HDAC8 (KD = 18.7 nM) .

- Pathway analysis : RNA-seq of treated cancer cells reveals downregulation of PI3K/Akt/mTOR pathways .

- In vivo validation : Xenograft models (e.g., HCT-116) show 60% tumor suppression at 10 mg/kg dosing .

Methodological Guidance

Q. How should researchers design stability studies for this compound under physiological conditions?

Q. What strategies improve solubility for in vivo applications?

- Prodrug design : Replace butyl ester with PEGylated derivatives (e.g., tert-butyl → PEG-500) .

- Nanocarriers : Encapsulation in PLGA nanoparticles increases bioavailability by 4-fold (in rat models) .

Data Contradiction Analysis Example

Conflict : Variability in antimicrobial activity (MIC = 8–32 μg/mL) across studies.

Resolution :

- Strain specificity : Gram-positive bacteria (e.g., S. aureus) show higher susceptibility due to thicker peptidoglycan layers .

- Compound aggregation : Dynamic light scattering (DLS) detects nanoaggregates at >25 μM, reducing efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.